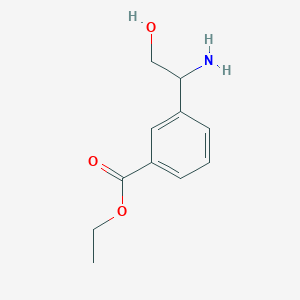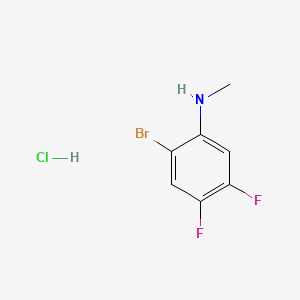
(2S)-2-hydroxy-6-(trifluoroacetamido)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-hydroxy-6-(trifluoroacetamido)hexanoic acid is a synthetic organic compound characterized by the presence of a trifluoroacetamido group and a hydroxy group attached to a hexanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxy-6-(trifluoroacetamido)hexanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as L-lysine.
Trifluoroacetylation: The amino group of L-lysine is protected by reacting it with trifluoroacetic anhydride to form the trifluoroacetamido derivative.
Hydroxylation: The protected amino acid undergoes hydroxylation at the 2-position to introduce the hydroxy group.
Deprotection: The final step involves deprotecting the trifluoroacetamido group to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2S)-2-hydroxy-6-(trifluoroacetamido)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The trifluoroacetamido group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or halides can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 2-keto-6-(trifluoroacetamido)hexanoic acid.
Reduction: Formation of 2-hydroxy-6-aminohexanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(2S)-2-hydroxy-6-(trifluoroacetamido)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of (2S)-2-hydroxy-6-(trifluoroacetamido)hexanoic acid involves its interaction with specific molecular targets. The trifluoroacetamido group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxy group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
Trifluoroacetic acid: A simpler compound with similar trifluoroacetyl functionality.
2-hydroxyhexanoic acid: Lacks the trifluoroacetamido group but shares the hydroxyhexanoic acid backbone.
6-aminohexanoic acid: Similar backbone but with an amino group instead of the trifluoroacetamido group.
Uniqueness
(2S)-2-hydroxy-6-(trifluoroacetamido)hexanoic acid is unique due to the presence of both the hydroxy and trifluoroacetamido groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C8H12F3NO4 |
|---|---|
分子量 |
243.18 g/mol |
IUPAC名 |
(2S)-2-hydroxy-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid |
InChI |
InChI=1S/C8H12F3NO4/c9-8(10,11)7(16)12-4-2-1-3-5(13)6(14)15/h5,13H,1-4H2,(H,12,16)(H,14,15)/t5-/m0/s1 |
InChIキー |
MWFJJOFIBGGADK-YFKPBYRVSA-N |
異性体SMILES |
C(CCNC(=O)C(F)(F)F)C[C@@H](C(=O)O)O |
正規SMILES |
C(CCNC(=O)C(F)(F)F)CC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Anti-3-methyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride](/img/structure/B13513320.png)


![2-[3-(1,1-Difluoroethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13513341.png)

